molecular formula C9H17NO5 B12639714 Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate CAS No. 920753-44-2

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate

Cat. No.: B12639714
CAS No.: 920753-44-2
M. Wt: 219.23 g/mol
InChI Key: CQISKPGEUORWHY-ZETCQYMHSA-N
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Description

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate typically involves the esterification of amino acids. One common method is the reaction of an amino acid with ethyl chloroformate in the presence of a base such as pyridine. This reaction produces the ethyl ester of the amino acid, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-4-aminobutanoate: Similar in structure but lacks the ethoxycarbonyl group.

    Ethyl (2S)-4-hydroxybutanoate: Similar but lacks the amino group.

    Ethyl (2S)-4-(methoxycarbonyl)amino-2-hydroxybutanoate: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interactions that other similar compounds may not be able to, making it valuable in various applications .

Biological Activity

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a compound with significant biological potential, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an ethoxycarbonyl group and a hydroxybutanoate moiety. The compound can be represented as follows:

C7H13NO4\text{C}_7\text{H}_{13}\text{N}\text{O}_4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the ethoxycarbonyl group through esterification reactions followed by amination and hydrolysis steps to yield the final product.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. A comparative analysis of various synthesized compounds revealed that those containing this structure demonstrated potent activity against a range of microorganisms, including:

  • Bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi: Candida albicans, Aspergillus flavus

The results showed that the compounds had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as effective antimicrobial agents .

CompoundMIC (µg/mL)Target Microorganism
18E. coli
216S. aureus
332C. albicans

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. Research has shown that it can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2. In vitro studies demonstrated that compounds with this structure displayed cytotoxic effects against various cancer cell lines, including non-small-cell lung carcinoma (NCI-H460) .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound interferes with the cell cycle, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis: It promotes programmed cell death through the activation of caspases and the downregulation of Bcl-2 family proteins.
  • Antimicrobial Action: The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a study published in 2012, researchers synthesized a series of ethyl derivatives and evaluated their antimicrobial activities. The study concluded that modifications to the ethoxycarbonyl group significantly enhanced the antimicrobial efficacy against both gram-positive and gram-negative bacteria .

Case Study 2: Cancer Cell Line Testing

A separate investigation focused on the anti-cancer properties of ethyl derivatives against ovarian cancer cell lines. The findings indicated that compounds similar to this compound effectively reduced tumor growth in vitro and showed promise for further development as therapeutic agents .

Properties

CAS No.

920753-44-2

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

ethyl (2S)-4-(ethoxycarbonylamino)-2-hydroxybutanoate

InChI

InChI=1S/C9H17NO5/c1-3-14-8(12)7(11)5-6-10-9(13)15-4-2/h7,11H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1

InChI Key

CQISKPGEUORWHY-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCNC(=O)OCC)O

Canonical SMILES

CCOC(=O)C(CCNC(=O)OCC)O

Origin of Product

United States

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